4-Bromo-7-methylisatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

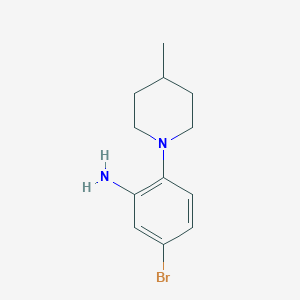

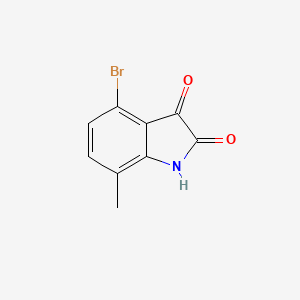

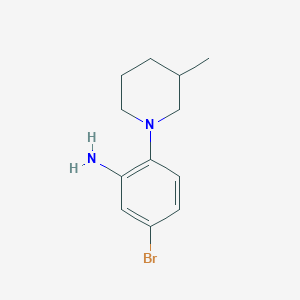

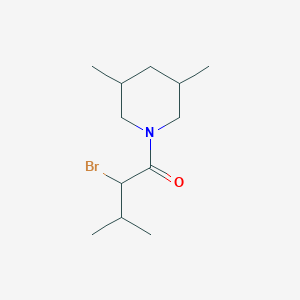

4-Bromo-7-methylisatin is a chemical compound used as a reagent, reaction component, and building block in organic chemistry . It is an important intermediate for the synthesis of other compounds .

Molecular Structure Analysis

The molecular formula of 4-Bromo-7-methylisatin is C9H6BrNO2 . Its molecular weight is 240.05 g/mol . The IUPAC name is 4-bromo-7-methyl-1H-indole-2,3-dione .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-7-methylisatin include a molecular weight of 240.05 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . Its exact mass is 238.95819 g/mol .Aplicaciones Científicas De Investigación

Antiviral Research

4-Bromo-7-methylisatin: has been identified as a promising scaffold in the development of broad-spectrum antiviral agents. Research indicates that derivatives of isatin, the core structure of 4-Bromo-7-methylisatin, exhibit significant activity against a range of viruses, including those causing severe acute respiratory syndrome (SARS) and Middle East respiratory syndrome (MERS) . The compound’s potential in inhibiting viral replication makes it a valuable candidate for further studies aimed at creating new antiviral drugs.

Cancer Therapeutics

The isatin framework, which includes 4-Bromo-7-methylisatin , is noted for its anticancer properties. It has been involved in the synthesis of compounds that show promise against various cancer cell lines . The ability to act on multiple targets within cancer cells positions 4-Bromo-7-methylisatin as a versatile intermediate in the design of novel oncology drugs.

Drug Synthesis

As a heterocyclic compound, 4-Bromo-7-methylisatin serves as a precursor in drug synthesis. Its structure allows for various chemical reactions, leading to the creation of biologically active molecules, particularly in the synthesis of N-, C2-, and C3-substituted derivatives of isatin . This versatility is crucial for the development of new medications with improved efficacy and safety profiles.

Pharmacological Activities

Beyond its antiviral and anticancer applications, 4-Bromo-7-methylisatin is part of the isatin derivatives known for a wide array of pharmacological activities. These include antimicrobial, anti-inflammatory, anticonvulsant, anti-HIV, antioxidant, and CNS depressant functions . This broad spectrum of activities makes it an important compound in the discovery of treatments for various diseases.

Industrial Applications

In the realm of organic chemistry, 4-Bromo-7-methylisatin is utilized as a reagent, reaction component, and building block . Its role as an intermediate in the synthesis of complex compounds is invaluable, contributing to the production of high-quality reference standards and facilitating pharmaceutical testing.

Biological Research

4-Bromo-7-methylisatin: is also employed in biological research as a chemical tool to study biochemical processes. Its derivatives have been effective inhibitors of enzymes like urease and α-glucosidase, providing insights into enzyme function and aiding in the development of enzyme inhibitors .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Isatin derivatives have been shown to inhibit aldehyde dehydrogenases (aldhs), a family of enzymes that aid in detoxification .

Mode of Action

It is known that isatin derivatives can inhibit aldhs, which are overexpressed in several different malignancies . The inhibition of these enzymes can lead to a decrease in detoxification processes, potentially leading to increased sensitivity to certain drugs .

Biochemical Pathways

Given its potential role as an aldh inhibitor, it may impact pathways related to detoxification and drug resistance .

Result of Action

The inhibition of aldhs can potentially lead to increased sensitivity to certain drugs, impacting the prognosis and treatment of several malignancies .

Propiedades

IUPAC Name |

4-bromo-7-methyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-4-2-3-5(10)6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPAAYCDBZXFOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(=O)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641048 |

Source

|

| Record name | 4-Bromo-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-7-methylisatin | |

CAS RN |

874375-17-4 |

Source

|

| Record name | 4-Bromo-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1292115.png)

![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)

![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)